BRD-8000.3 -

BRD-8000.3

Catalog Number: EVT-1534436
CAS Number:
Molecular Formula: C19H21BrN4O
Molecular Weight: 401.308
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BRD-8000.3 is a novel potent and specific third-generation inhibitor of the hypomorph growth of EfpA, a largely uncharacterized, but essential efflux pump in Mtb.
Source and Classification

BRD-8000.3 was developed through a series of chemical optimization processes following its initial identification in high-throughput screening assays that evaluated various compounds for their ability to inhibit specific targets in Mycobacterium tuberculosis . It belongs to a class of small molecules designed to disrupt bacterial efflux mechanisms, which are critical for the survival of the bacterium in hostile environments.

Synthesis Analysis

Methods and Technical Details

The synthesis of BRD-8000.3 involves several key steps, typically starting from commercially available precursors. The synthetic route generally includes:

  1. Formation of Intermediate Compounds: Initial reactions may involve the coupling of various functional groups to form intermediates that possess the desired structural features.
  2. Final Cyclization: The final step usually involves cyclization or other modifications that yield the final product, BRD-8000.3.
  3. Purification: The synthesized compound is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

Specific details regarding the exact reagents and conditions used in the synthesis of BRD-8000.3 are often proprietary but are documented in relevant chemical literature .

Molecular Structure Analysis

Structure and Data

BRD-8000.3 has been characterized using advanced techniques such as cryo-electron microscopy, which revealed its binding configuration within the EfpA protein complex. The compound occupies a specific tunnel within EfpA, demonstrating a parallel orientation relative to the membrane plane .

Key structural data include:

  • Molecular Formula: Specific molecular formula details are often proprietary but can be derived from its synthesis.
  • Binding Affinity: The dissociation constant for BRD-8000.3 when bound to EfpA has been measured at approximately 179 ± 32 nM, indicating strong binding affinity .
Chemical Reactions Analysis

Reactions and Technical Details

BRD-8000.3 participates in competitive inhibition reactions with EfpA, where it displaces lipid molecules from their binding sites within the efflux pump . This competitive inhibition is crucial for understanding how BRD-8000.3 disrupts normal efflux processes in Mycobacterium tuberculosis, leading to increased susceptibility to other antibiotics.

Key reactions include:

  • Displacement Reaction: The binding of BRD-8000.3 displaces phospholipids (such as phosphatidylglycerol) from EfpA’s lipid-binding sites.
  • Inhibition Kinetics: Studies on the kinetics of inhibition provide insights into how effectively BRD-8000.3 can inhibit efflux activity under various concentrations.
Mechanism of Action

Process and Data

The mechanism by which BRD-8000.3 exerts its effects involves binding to EfpA and inhibiting its function as an efflux pump. By occupying critical binding sites, BRD-8000.3 prevents EfpA from transporting essential lipids out of the bacterial cell, leading to an accumulation of toxic substances within Mycobacterium tuberculosis.

Data supporting this mechanism includes:

  • Structural Analysis: Cryo-electron microscopy studies illustrate how BRD-8000.3 fits into the efflux pump structure, thereby blocking its function .
  • Biological Activity: In vitro assays demonstrate that treatment with BRD-8000.3 enhances the effectiveness of other antibiotics against resistant strains of Mycobacterium tuberculosis.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

BRD-8000.3 exhibits several notable physical and chemical properties:

These properties influence its potential effectiveness and formulation as a drug.

Applications

Scientific Uses

BRD-8000.3 is primarily investigated for its role as an inhibitor of Mycobacterium tuberculosis, particularly targeting strains resistant to conventional therapies. Its applications include:

  1. Antimicrobial Drug Development: As part of ongoing research into new treatments for tuberculosis, especially against multidrug-resistant strains.
  2. Chemical Biology Research: Serving as a tool compound to study the function and structure of efflux pumps in bacteria.
  3. Combination Therapy Studies: Evaluating its efficacy in combination with existing antibiotics to enhance treatment outcomes against resistant infections.
Introduction to BRD-8000.3

Discovery and Development in Antimycobacterial Research

BRD-8000.3 emerged from a groundbreaking large-scale chemical-genetic screening strategy termed PRimary screening Of Strains to Prioritize Expanded Chemistry and Targets (PROSPECT). This approach evaluated approximately 50,000 compounds against 150 genetically barcoded hypomorph mutants of Mycobacterium tuberculosis (Mtb) H37Rv, generating 7.5 million chemical-genetic interaction data points [1]. The initial hit, BRD-8000, was identified as a weak inhibitor (MIC ≥50 µM) of the essential efflux pump EfpA (Rv2846c). Through systematic chemical optimization, researchers developed BRD-8000.3, which exhibited dramatically enhanced potency against wild-type Mtb, with a MIC of 800 nM – representing a >60-fold improvement over the parent compound [1] [2]. The PROSPECT platform enabled retrospective mining of chemical-genetic interaction profiles (CGIPs), leading to the identification of structurally distinct EfpA inhibitors like BRD-9327, which shares a similar CGIP signature with BRD-8000.3 [1].

Table 1: Key Chemical Properties of BRD-8000.3

PropertyValueMethod of Determination
Molecular TargetEfpA (Rv2846c) efflux pumpChemical-genetic profiling [1]
MIC against Mtb H37Rv800 nMBroth microdilution assay [1]
Spectrum of ActivityNarrow (Actinomycetes)Species susceptibility testing [1]
Bactericidal ActivityConfirmed against replicating and non-replicating MtbTime-kill kinetics [5]
Chemical Optimization StepFrom BRD-8000 (MIC ≥50 µM)Structure-activity relationship studies [2]

Role in Targeting Mycobacterium tuberculosis Efflux Systems

EfpA, the molecular target of BRD-8000.3, is an essential transmembrane transporter belonging to the Major Facilitator Superfamily (MFS) and classified within the QacA transporter family [2] [5]. Cryo-EM structural studies at 3.26 Å resolution revealed that BRD-8000.3 binds within a hydrophobic tunnel in EfpA's inward-open conformation, perpendicular to the transmembrane domains. This binding displaces the fatty acid chain of a bound phospholipid molecule, specifically occupying the lipid-binding pocket near the inner membrane leaflet [5] [10]. Unlike competitive inhibitors, BRD-8000.3 functions as an uncompetitive inhibitor of ethidium bromide (EtBr) efflux, with biochemical assays showing Ki/Ki′ ratios ≥1 (characteristic of non-competitive inhibition) [1] [5]. This distinct mechanism blocks the transporter's conformational changes necessary for substrate translocation rather than directly competing with substrates at the central binding site.

Structural analyses demonstrate that BRD-8000.3's binding site differs significantly from that of the structurally distinct inhibitor BRD-9327. While BRD-8000.3 occupies the inner membrane leaflet region, BRD-9327 binds the extracellular vestibule, explaining their observed synergistic interaction (Excess-over-Bliss >0) when combined [1] [2]. Mutations conferring resistance to BRD-8000.3 (e.g., V319F and A415V) map to discrete regions of EfpA and do not confer cross-resistance to BRD-9327, confirming their non-overlapping mechanisms [1] [5].

Significance in Addressing Multidrug-Resistant Tuberculosis

Multidrug-resistant tuberculosis (MDR-TB), defined as resistance to at least isoniazid and rifampicin, affects approximately 410,000 people globally annually, with treatment success rates remaining alarmingly low at only 63% [9]. BRD-8000.3 addresses two critical challenges in MDR-TB management: overcoming existing resistance mechanisms and suppressing new resistance emergence. As a first-in-class inhibitor targeting an essential efflux pump absent in humans, it fulfills WHO criteria for novel antibiotics through its new chemical class, novel target, and distinct mode of action [3] [9].

Resistance studies demonstrate that BRD-8000.3 exhibits collateral sensitivity with BRD-9327 – resistance to one compound increases sensitivity to the other. This phenomenon enables resistance-suppressing combination strategies where spontaneous resistance frequencies to BRD-8000.3 decrease significantly in BRD-9327-resistant backgrounds [1]. Additionally, BRD-8000.3 remains effective against non-replicating, phenotypically drug-tolerant Mtb populations that often contribute to treatment failure and relapse [5]. Its narrow spectrum of activity, restricted mainly to Actinomycetes, suggests potential for reduced disruption of commensal flora compared to broad-spectrum antibiotics [1].

Table 2: Resistance Profiles of EfpA Inhibitors

CompoundResistance-Conferring MutationsCross-Resistance to Other EfpA InhibitorsSpontaneous Resistance Frequency
BRD-8000.3V319F, A415V in efpANone to BRD-93272.1 × 10⁻⁸ [1]
BRD-9327Distinct efpA mutationsNone to BRD-8000.33.4 × 10⁻⁸ [1]
CombinationMutually exclusive resistanceCollateral sensitivity observed<10⁻¹⁰ [1]

The strategic importance of BRD-8000.3 extends beyond direct bactericidal activity. By inhibiting EfpA's proposed lipid flippase function – structural evidence shows it transports phospholipids across the mycobacterial membrane – BRD-8000.3 disrupts cell envelope homeostasis, potentially enhancing susceptibility to other anti-TB drugs [5] [10]. This mechanism aligns with the "anti-virulence" approach by compromising bacterial fitness rather than solely focusing on lethal targets, potentially reducing selective pressure for resistance development [5]. These attributes position BRD-8000.3 as a promising candidate for inclusion in novel MDR-TB regimens, particularly the WHO-recommended BPaLM (bedaquiline, pretomanid, linezolid, moxifloxacin) framework [9].

Properties

Product Name

BRD-8000.3

IUPAC Name

(1S,3S)-N-(6-Bromo-5-(pyrimidin-2-yl)pyridin-2-yl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxamide

Molecular Formula

C19H21BrN4O

Molecular Weight

401.308

InChI

InChI=1S/C19H21BrN4O/c1-11(2)10-13-15(19(13,3)4)18(25)24-14-7-6-12(16(20)23-14)17-21-8-5-9-22-17/h5-10,13,15H,1-4H3,(H,23,24,25)/t13-,15+/m0/s1

InChI Key

XIITZGMKUBIQRI-DZGCQCFKSA-N

SMILES

O=C([C@@H]1C(C)(C)[C@H]1/C=C(C)\C)NC2=NC(Br)=C(C3=NC=CC=N3)C=C2

Solubility

Soluble in DMSO

Synonyms

BRD-8000.3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.